1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole
Overview
Description
1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethylsulfonyl and piperidin-1-ylsulfonyl groups. These modifications impart distinct chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through various methods such as Fischer indole synthesis or the Japp-Klingemann reaction.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the indole core using ethylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Piperidin-1-ylsulfonyl Group: This is typically done through nucleophilic substitution reactions where the piperidine ring is introduced using piperidine and a suitable sulfonylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-Ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure and distinct biological roles.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
The uniqueness of this compound lies in its specific substitutions, which confer unique chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-ethylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-2-22(18,19)17-11-8-13-12-14(6-7-15(13)17)23(20,21)16-9-4-3-5-10-16/h6-7,12H,2-5,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOENQASXGYORIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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